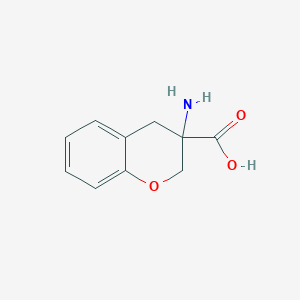

3-amino-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“3-amino-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid” is a compound with the molecular formula C10H11NO3 and a molecular weight of 193.20 . It is a derivative of 3,4-dihydro-2H-1-benzopyran .

Synthesis Analysis

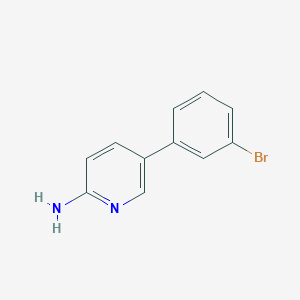

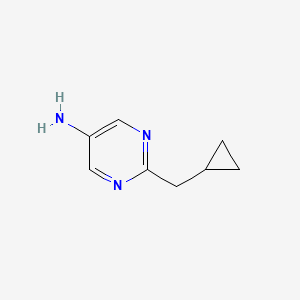

A new series of 3,4-dihydro-3-amino-2H-1-benzopyran derivatives bearing various substituents on the 5-position was successfully prepared via palladium-mediated cross-coupling reactions .Molecular Structure Analysis

The molecular structure of this compound includes a benzopyran ring, which is a fused ring structure incorporating a benzene ring and a pyran ring .Chemical Reactions Analysis

The synthesis of this compound involves palladium-mediated cross-coupling reactions . The reaction involves the formation of new bonds and the breaking of old ones, resulting in the formation of the desired product .科学的研究の応用

Serotoninergic Receptor Interaction

This compound has been synthesized with various substituents and shown high affinity for serotoninergic receptors, particularly 5-HT1A and 5-HT7 . These receptors are crucial in the regulation of mood, anxiety, and sleep, making this compound potentially valuable for developing treatments for disorders related to these functions.

Anxiolytic Agent Development

Due to its interaction with serotoninergic receptors, 3-amino-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid derivatives have been explored as potential anxiolytic agents . They could offer a new approach to anxiety treatment, with the possibility of fewer side effects compared to traditional medications.

Psychotropic Activity Prediction

The compound’s enantiomers have been studied for their psychotropic activities, with the dextrorotatory enantiomer showing better affinity and selectivity for the 5-HT1A receptor . This suggests its utility in behavioral tests predictive of psychotropic activity, which is essential for developing new psychiatric medications.

Pharmacophore Model Design

Researchers have used this compound to design rigid spirobenzopyran analogues based on pharmacophore models of Mellin . This aids in the development of more targeted and effective serotonergic and dopaminergic activity drugs.

Fluorescent Probes for Receptors

Derivatives of this compound have been synthesized as fluorescent probes for 5-HT1A receptors . These probes are valuable tools in biological research for visualizing and tracking receptor activity in real-time.

Antimalarial Drug Research

Although not directly mentioned in the search results, compounds similar to 3-amino-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid have been investigated for their potential as antimalarial drugs by targeting species-specific enzymes . This highlights the compound’s potential role in the development of new treatments for malaria.

作用機序

Target of Action

The primary targets of 3-amino-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid are the serotonin receptors, specifically the 5-HT1A and 5-HT7 receptors . These receptors play a crucial role in regulating mood, anxiety, and sleep, among other functions .

Mode of Action

3-amino-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid: interacts with its targets, the 5-HT1A and 5-HT7 receptors, by binding to them . This binding can influence the activity of these receptors, potentially leading to changes in the transmission of serotonin signals .

Biochemical Pathways

The interaction of 3-amino-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid with the 5-HT1A and 5-HT7 receptors affects the serotoninergic pathways . The downstream effects of this interaction can influence various physiological processes regulated by serotonin, such as mood, anxiety, and sleep .

Result of Action

The molecular and cellular effects of 3-amino-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid ’s action are likely related to its influence on serotonin signaling. By binding to the 5-HT1A and 5-HT7 receptors, it could modulate the activity of these receptors and alter the transmission of serotonin signals . This could potentially lead to changes in the physiological processes regulated by serotonin.

将来の方向性

The synthesis and study of 3,4-dihydro-3-amino-2H-1-benzopyran derivatives, including “3-amino-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid”, is a topic of ongoing research . These compounds have shown potential in interacting with serotonin receptors, suggesting possible applications in the development of new drugs .

特性

IUPAC Name |

3-amino-2,4-dihydrochromene-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c11-10(9(12)13)5-7-3-1-2-4-8(7)14-6-10/h1-4H,5-6,11H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUPYOBMQIAPLHC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2OCC1(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{2-Amino-1-[4-(2-methylpropyl)phenyl]ethyl}dimethylamine](/img/structure/B1380661.png)